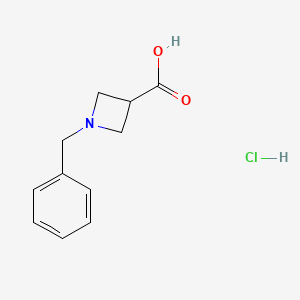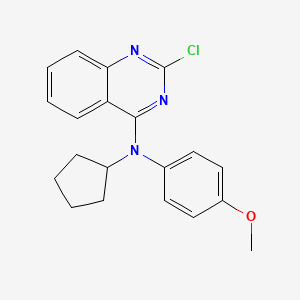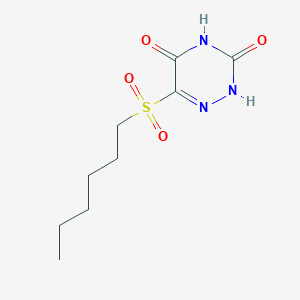
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2h,4h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is an organic compound belonging to the class of triazine derivatives. This compound is characterized by a triazine ring substituted with a hexylsulfonyl group, which imparts unique chemical and physical properties. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.
Introduction of the Hexylsulfonyl Group: The hexylsulfonyl group can be introduced via sulfonation reactions. This involves the reaction of the triazine ring with hexylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hexylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The hexylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Methylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 6-(Ethylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its longer hexyl chain, which can influence its solubility, hydrophobicity, and overall reactivity compared to its shorter-chain analogs. This can result in different biological activities and applications, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
90769-20-3 |
|---|---|
Molekularformel |
C9H15N3O4S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
6-hexylsulfonyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H15N3O4S/c1-2-3-4-5-6-17(15,16)8-7(13)10-9(14)12-11-8/h2-6H2,1H3,(H2,10,12,13,14) |
InChI-Schlüssel |
FCCQYIQZTZCBEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCS(=O)(=O)C1=NNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




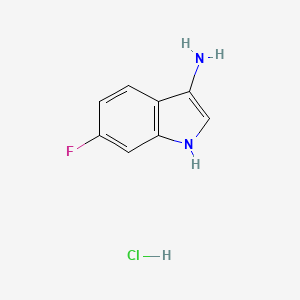
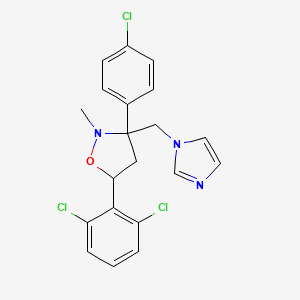
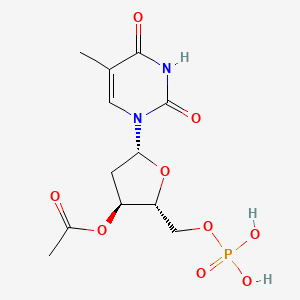
![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
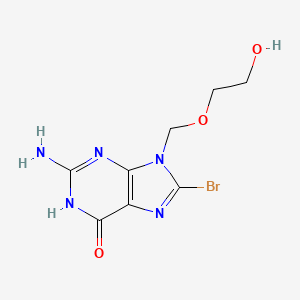
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
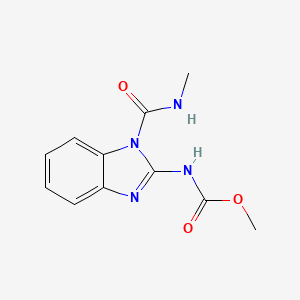

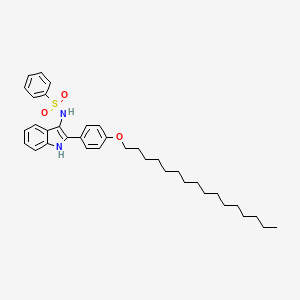
![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
